3-(3-Cyclopentyloxy-4-methoxyphenyl)-3-phthalimidopropanoic acid
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Overview
Description
3-(3-(cyclopentyloxy)-4-methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(cyclopentyloxy)-4-methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid typically involves multiple steps, including:
Formation of the cyclopentyloxy group: This can be achieved through the reaction of cyclopentanol with an appropriate halogenated compound under basic conditions.
Methoxylation of the aromatic ring:
Attachment of the phthalimide group: The phthalimide moiety can be introduced via a condensation reaction with phthalic anhydride.
Formation of the propanoic acid side chain: This can be achieved through a series of reactions including alkylation and oxidation.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and cyclopentyloxy groups.
Reduction: Reduction reactions may target the carbonyl groups in the phthalimide moiety.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3-(cyclopentyloxy)-4-methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid: Lacks the cyclopentyloxy group.
3-(3-cyclopentyloxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid: Lacks the methoxy group.
Uniqueness
The presence of both the cyclopentyloxy and methoxy groups in 3-(3-(cyclopentyloxy)-4-methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid imparts unique chemical and physical properties, potentially enhancing its reactivity and specificity in various applications.
Properties
Molecular Formula |
C23H23NO6 |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
3-(3-cyclopentyloxy-4-methoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanoic acid |
InChI |
InChI=1S/C23H23NO6/c1-29-19-11-10-14(12-20(19)30-15-6-2-3-7-15)18(13-21(25)26)24-22(27)16-8-4-5-9-17(16)23(24)28/h4-5,8-12,15,18H,2-3,6-7,13H2,1H3,(H,25,26) |
InChI Key |
OHOXTJAQCQVJEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)N2C(=O)C3=CC=CC=C3C2=O)OC4CCCC4 |
Origin of Product |
United States |
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